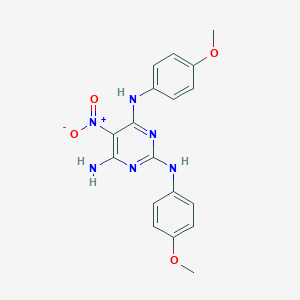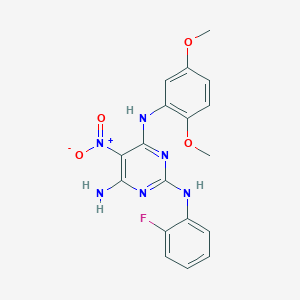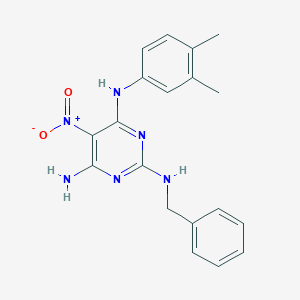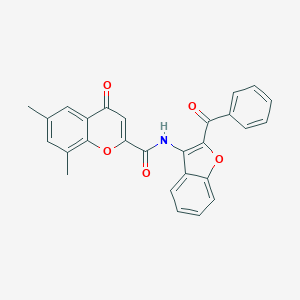![molecular formula C24H23N5O B357278 13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847246-19-9](/img/structure/B357278.png)
13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Pyrrolo[2,3-b]quinoxaline Core
Reagents: 1,2-diaminobenzene and α,β-unsaturated carbonyl compounds.
Conditions: Reflux in ethanol or methanol with a catalytic amount of acid.
Product: Pyrrolo[2,3-b]quinoxaline.
-
Step 2: Formation of Pyrimido Ring
Reagents: Pyrrolo[2,3-b]quinoxaline and appropriate aldehydes or ketones.
Conditions: Cyclization under basic or acidic conditions.
Product: Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline.
-
Step 3: Functionalization
Reagents: Sec-butyl halides and 4-ethylphenyl halides.
Conditions: Nucleophilic substitution reactions in the presence of a base.
Product: 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Carried out in anhydrous solvents such as ether or tetrahydrofuran.
Products: Reduced derivatives, potentially altering the aromaticity or introducing new functional groups.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Nucleophilic or electrophilic substitution reactions under appropriate conditions.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Electrophiles: Halogenating agents, acylating agents.
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry:
- Potential as a lead compound for the development of new pharmaceuticals.
- Investigated for its activity against various biological targets, including enzymes and receptors.
-
Materials Science:
- Used in the development of organic semiconductors and light-emitting diodes (LEDs).
- Potential applications in the fabrication of organic photovoltaic cells.
-
Biological Research:
- Studied for its interactions with biological macromolecules such as DNA and proteins.
- Potential use as a fluorescent probe or imaging agent.
-
Industrial Applications:
- Used as an intermediate in the synthesis of other complex organic compounds.
- Potential applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline:
- Lacks the sec-butyl and ethylphenyl groups.
- Similar core structure but different functionalization.
-
3-sec-butyl-11-phenyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:
- Lacks the 4-ethylphenyl group.
- Similar structure but different substituents.
-
11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:
- Lacks the sec-butyl group.
- Similar structure but different substituents.
Uniqueness
The uniqueness of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
847246-19-9 |
|---|---|
Molekularformel |
C24H23N5O |
Molekulargewicht |
397.5g/mol |
IUPAC-Name |
13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H23N5O/c1-4-15(3)28-14-25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)17-12-10-16(5-2)11-13-17/h6-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
BQOFLBVFADLWQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(ethylsulfanyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357195.png)
![9-(4-chlorophenyl)-6-(2-furyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357196.png)
![2-[(2,3-dimethylphenyl)amino]-4-(3-methoxyphenyl)-8-methyl-4H-pyrimido[1,2-a][1,3,5]triazin-6-ol](/img/structure/B357197.png)
![2-(ethylsulfanyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357198.png)
![8-(9H-xanthen-9-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B357199.png)
![Methyl 4,5-dimethoxy-2-[[4-(oxolane-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B357200.png)
![9-(3,5-difluorophenyl)-6-(2-furyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357201.png)

![{4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}(2-fluorophenyl)amine](/img/structure/B357208.png)

![3-Methylphenyl 3-amino-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B357211.png)


![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B357217.png)
